2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) is an organic compound characterized by a quinone structure with a cyclohexyl group and a hydroxyl group attached to the benzene ring. This compound is part of the quinone family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidation of 2-Cyclohexyl-5-hydroxybenzene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated quinones or other substituted quinones.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, leading to oxidative stress and potential biological effects. The compound’s quinone structure allows it to participate in electron transfer processes, making it a versatile molecule in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-hydroxybenzo-1,4-quinone
- 2-Ethyl-5-hydroxybenzo-1,4-quinone
- 2-Phenyl-5-hydroxybenzo-1,4-quinone
Uniqueness
2,5-Cyclohexadiene-1,4-dione,2-cyclohexyl-5-hydroxy-(9ci) is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
129046-56-6 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclohexyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H14O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
InChI Key |
VRXXCSMMWANWJQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Synonyms |
2,5-Cyclohexadiene-1,4-dione, 2-cyclohexyl-5-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.